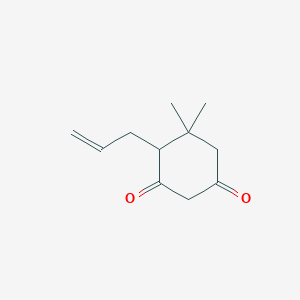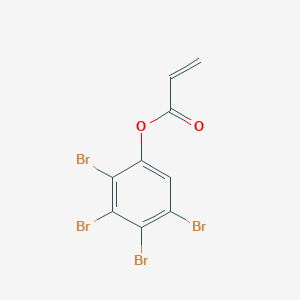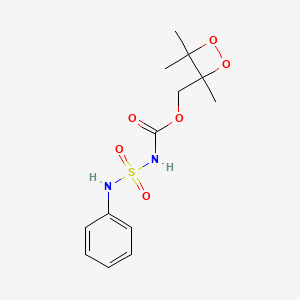![molecular formula C43H83NO6S B14325272 S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine CAS No. 112207-91-7](/img/structure/B14325272.png)
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine is a chemical compound known for its unique structure and properties. It is characterized by the presence of long octadecyloxy chains and a cysteine moiety, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine typically involves the reaction of cysteine with 1,4-bis(octadecyloxy)-1,4-dioxobutane. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The octadecyloxy chains can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked dimers, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a drug delivery agent.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized as a stabilizer in polymer production and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine involves its interaction with molecular targets such as proteins and enzymes. The cysteine moiety can form disulfide bonds with thiol groups in proteins, potentially altering their function. The long octadecyloxy chains may facilitate membrane interactions, enhancing the compound’s ability to penetrate cells and exert its effects.
Comparison with Similar Compounds
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: A compound with similar long alkyl chains and used as an antioxidant and reducing agent.
Uniqueness
S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine is unique due to its combination of long alkyl chains and a cysteine moiety, providing a distinct set of chemical and biological properties. This makes it particularly useful in applications requiring both hydrophobic interactions and thiol reactivity.
Properties
CAS No. |
112207-91-7 |
|---|---|
Molecular Formula |
C43H83NO6S |
Molecular Weight |
742.2 g/mol |
IUPAC Name |
2-amino-3-(1,4-dioctadecoxy-1,4-dioxobutan-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C43H83NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-49-41(45)37-40(51-38-39(44)42(46)47)43(48)50-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38,44H2,1-2H3,(H,46,47) |
InChI Key |
ZAOUOVAPUUZEEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCCCC)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Di-tert-butyl-4-[(1,3-thiazol-2-yl)amino]phenol](/img/structure/B14325193.png)


![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)


![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)
![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)
![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)



